2-(Difluoromethoxy)-5-methoxyphenylmethanamine is an organic compound notable for its unique structure, which features both a difluoromethoxy group and a methoxy group attached to a phenyl ring. The chemical formula of this compound is , with a molecular weight of approximately 173.16 g/mol. This compound has garnered interest in various fields, particularly pharmaceuticals and agrochemicals, due to the presence of fluorine, which can enhance biological activity and metabolic stability .
The compound is classified as an aromatic amine and is part of a broader category of difluoromethoxy-substituted phenyl derivatives. Its structural characteristics suggest potential applications in medicinal chemistry, where similar compounds are often investigated for their pharmacological properties . While it is available from various chemical suppliers, detailed descriptions of its uses remain sparse, indicating that it may be a relatively new or under-researched molecule.
The synthesis of 2-(Difluoromethoxy)-5-methoxyphenylmethanamine typically involves several steps, which may include:
Alternative synthetic routes may incorporate protecting group strategies to ensure selectivity during functionalization, particularly when multiple reactive sites are present on the aromatic ring .
The molecular structure of 2-(Difluoromethoxy)-5-methoxyphenylmethanamine can be represented as follows:
This structure features a phenyl ring substituted at two positions, which influences its chemical reactivity and biological activity .
The chemical reactivity of 2-(Difluoromethoxy)-5-methoxyphenylmethanamine can be attributed to its functional groups. Key reactions include:
These reactions are crucial for expanding the utility of this compound in synthetic chemistry and for developing more complex molecules.
Relevant data indicate that the unique combination of functional groups in this compound may impart distinctive properties compared to structurally similar compounds, such as increased lipophilicity and potential for hydrogen bonding.
The applications of 2-(Difluoromethoxy)-5-methoxyphenylmethanamine span several fields:
These applications highlight its versatility in both medicinal and industrial chemistry contexts . Further research into its biological activities could open new avenues for therapeutic applications.
The discovery of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine as a key pharmacophore originated from DNA-encoded library (DEL) screening campaigns against kinase targets. In DEL technology, combinatorial synthesis generates billions of small molecules covalently linked to DNA barcodes that record synthetic history. Affinity selection isolates binders through immobilized target proteins, followed by PCR amplification and high-throughput sequencing to decode enriched structures [9].
A pivotal study screened TAK1 (MAP3K7), a kinase regulating inflammatory and oncogenic pathways, against a 3.76-million-member DEL constructed via reductive amination. Primary amines (Cycle 1) reacted with DNA-linked aldehydes, followed by capping with carboxylic acids (Cycle 2). 2-(Difluoromethoxy)phenyl)methanamine emerged as the most enriched R1 building block, paired with a pyrrole-3-carboxamide capping reagent [8]. Statistical analysis revealed:
Table 1: DEL Enrichment Data for Key Building Blocks
Building Block | Relative Enrichment (vs. background) | Co-Enriched Capping Group |
---|---|---|
2-(Difluoromethoxyphenyl)methanamine | 48.7-fold | (Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid |
2-Methoxyphenyl)methanamine | 12.1-fold | Same capping group |
2-Chlorophenyl)methanamine | 8.3-fold | Same capping group |
Critically, enrichment was abolished when screening included the covalent TAK1 inhibitor 5Z-7-oxozeaenol, confirming target-specific binding at the ATP site [8]. Off-DNA synthesis yielded the initial hit 7 (IC50 = 1.3 µM against TAK1-TAB1), validating the DEL output and establishing the benzylamine core as a viable starting point for optimization.
Initial SAR exploration of hit 7 revealed the central pyrrole ring as critical for hinge-region binding but suboptimal for solubility and metabolic stability. Scaffold hopping through heterocycle replacement (1°-scaffold hopping) systematically evaluated bioisosteres while preserving key hydrogen-bonding motifs [5] [10]. Replacing the pyrrole NH with nitrogen atoms modulated electron density and HOMO energy levels, reducing susceptibility to oxidative metabolism [2] [5]:
Table 2: Impact of Core Scaffold Hopping on TAK1 Inhibition and Properties
Compound | Core Structure | IC50 (TAK1, µM) | cLogP | Solubility (PBS, µM) | KINOMEscan Selectivity (S(10) score) |
---|---|---|---|---|---|
7 | Pyrrole | 1.3 | 2.79 | <10 | Not tested |
20 | Pyrazole | 8.7 | 2.45 | 15 | Not tested |
21 | N-Methyl pyrrole | >50 | 3.10 | <5 | Not tested |
22 | Imidazole | 0.6 | 2.19 | 30 | 0.01 (highly selective) |
The imidazole scaffold in 22 demonstrated superior biochemical potency (Kd = 55 nM, DiscoverX KdELECT) and exceptional kinome selectivity, inhibiting only 4/468 kinases at 10 µM. X-ray crystallography revealed the imidazole formed bidentate H-bonds with hinge residues Met-104 and Ala-63, while the difluoromethoxy group occupied a hydrophobic pocket near Leu-102 [8]. This confirmed the scaffold hop retained target engagement while improving drug-like properties.
Further optimization focused on diversifying the benzylamine (R3) and 5-methoxy (R2) positions to enhance potency and ADME properties. Two synthetic strategies enabled rapid diversification:
Key SAR insights included:
Table 3: SAR of Benzylamine and Methoxy Substituents
R1 | R2 | R3 | Relative TAK1 IC50 (vs. parent) | Microsomal Stability (t1/2, min) |
---|---|---|---|---|
OCF2H | OCH3 | H | 1.0x | 32 |
OCH3 | OCH3 | H | 10.2x | 18 |
OCF2H | F | H | 1.1x | 41 |
OCF2H | OCH3 | 2-Naphthyl | 0.3x | 28 |
OCF2H | OCF3 | H | 2.5x | 35 |
The linker connecting the pharmacophore to DNA significantly influences binding affinity and screening outcomes. Traditional amide linkers (e.g., -CO-NH-) derived from oligo-AOP-NH2 exhibit limited chemical diversity and potential hydrolysis liability [7]. For [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine derivatives, N-alkyl linkers provided advantages:
Notably, linker hydrophobicity modulated target engagement. In DEL selections for RIP2, hydrophobic tetrahydropyranyl linkers enriched false positives, while hydrophilic PEG-type linkers improved specificity [7]. Optimal linkers balanced minimal steric bulk with sufficient length (6–10 atoms) to orient the DNA tag away from the binding pocket.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0